2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol
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Overview
Description
2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring, two pyridine rings, and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of pyridin-3-ylmethanol and morpholine in the presence of a catalyst such as copper to facilitate the reaction . The reaction is usually carried out under mild conditions with water as the solvent, which helps in the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, copper catalysts, and water as a solvent.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated pyridine derivatives and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets such as DNA-PK and PI3K. These enzymes play crucial roles in cellular processes like DNA repair and signal transduction. By inhibiting these enzymes, the compound can interfere with the repair of DNA double-strand breaks, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-morpholino-1,3-benzoxazines: These compounds also exhibit DNA-PK inhibitory activity and have been studied for their potential in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory effects on fibroblast growth factor receptors (FGFRs), these compounds share some structural similarities with 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol.
Uniqueness
This compound is unique due to its specific combination of morpholine and pyridine rings, which confer distinct chemical properties and biological activities. Its ability to inhibit both DNA-PK and PI3K sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C20H27N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,1-dipyridin-3-ylhexan-1-ol |
InChI |
InChI=1S/C20H27N3O2/c1-2-3-8-19(23-11-13-25-14-12-23)20(24,17-6-4-9-21-15-17)18-7-5-10-22-16-18/h4-7,9-10,15-16,19,24H,2-3,8,11-14H2,1H3 |
InChI Key |
MHMGSQRAIMZTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3 |
Origin of Product |
United States |
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